6-Bromoimidazo[1,5-a]pyridin-3(2H)-one
Overview
Description
6-Bromoimidazo[1,5-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine derivatives, to which this compound belongs, have been noted for their unique chemical structure and versatility, optical behaviors, and biological properties .
Mode of Action
It’s known that imidazo[1,5-a]pyridine derivatives exhibit a range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been associated with a variety of research areas, indicating that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,5-a]pyridine derivatives have been associated with a range of biological properties, suggesting diverse cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,5-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,5-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted imidazo[1,5-a]pyridin-3(2H)-one derivatives, while oxidation or reduction can lead to different functionalized compounds.
Scientific Research Applications
6-Bromoimidazo[1,5-a]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the development of materials with specific optical or electronic properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: The parent compound without the bromine substitution.
6-Chloroimidazo[1,5-a]pyridin-3(2H)-one: A similar compound with a chlorine atom instead of bromine.
Imidazo[1,2-a]pyridine: A related compound with a different ring fusion pattern.
Uniqueness
6-Bromoimidazo[1,5-a]pyridin-3(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry. Additionally, its unique structure can enhance its interactions with biological targets, making it a valuable scaffold in drug discovery.
Biological Activity
6-Bromoimidazo[1,5-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused imidazole and pyridine ring system with a bromine substituent, which enhances its reactivity and potential interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 215.04 g/mol. The presence of the bromine atom at the 6-position plays a crucial role in its chemical reactivity, allowing for various substitution reactions that can lead to the development of new derivatives with enhanced biological properties .
The biological activity of this compound is primarily mediated through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to modulate the activity of various target proteins, influencing cellular signaling pathways associated with disease progression .
Target Proteins
Research indicates that derivatives of this compound can effectively bind to several biological targets, including:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : Inhibition of GSK-3β has implications in treating neurodegenerative diseases and cancers.
- Phosphodiesterases (PDEs) : Compounds similar to this compound have been shown to inhibit PDEs, which play critical roles in various cellular signaling pathways .
Biological Activities
The compound exhibits a range of biological activities that can be summarized as follows:
Activity | Description |
---|---|
Anticancer | Demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction. |
Antimicrobial | Exhibits activity against bacterial strains, potentially serving as a lead for antibiotic development. |
Neuroprotective | Inhibitory effects on GSK-3β suggest potential applications in neurodegenerative disease treatments. |
Anti-inflammatory | Modulation of inflammatory pathways indicates promise in treating chronic inflammatory conditions. |
Anticancer Activity
A study evaluating the anticancer properties of this compound derivatives found significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
In vitro studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a scaffold for developing new antibiotics .
Neuroprotective Effects
Research focusing on the neuroprotective effects demonstrated that derivatives can inhibit GSK-3β activity effectively. This inhibition correlates with reduced tau phosphorylation and improved neuronal survival in models of Alzheimer's disease .
Properties
IUPAC Name |
6-bromo-2H-imidazo[1,5-a]pyridin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-6-3-9-7(11)10(6)4-5/h1-4H,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBHPRFRJNHTMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CNC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781068-25-4 | |
Record name | 6-bromoimidazo[1,5-a]pyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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